molecular formula C13H13ClF2O3 B3023949 7-(2-Chloro-4,5-difluorophenyl)-7-oxoheptanoic acid CAS No. 951891-52-4

7-(2-Chloro-4,5-difluorophenyl)-7-oxoheptanoic acid

Cat. No. B3023949
CAS RN: 951891-52-4
M. Wt: 290.69 g/mol
InChI Key: LJMWUUBWEKUTJF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation, while the aromatic ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents, and the aromatic ring could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Mass Spectrometry Characterization

7-(2-Chloro-4,5-difluorophenyl)-7-oxoheptanoic acid, similar to its related compounds like 5-oxohexanoic acid and 6-oxoheptanoic acid, can be characterized using mass spectrometry. Research by Kanawati et al. (2007) used electrospray ionization coupled to a triple quadrupole and TOF analyzer system for this purpose. The study explored fragmentation pathways of monocarboxylic acids, which are crucial for understanding their chemical behavior and potential applications in various fields (Kanawati et al., 2007).

Synthesis of Heterocyclic Compounds

A study by Sayed et al. (2003) on the synthesis of heterocyclic compounds using related chemical structures, such as 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, provides insight into the potential for synthesizing novel compounds. These compounds could have applications in various scientific fields, including medicinal chemistry (Sayed et al., 2003).

Synthesis of Cilastatin

Functionalization of Difluorophenols

Marzi et al. (2004) explored the functionalization of difluorophenols, which could provide insights into the chemical reactivity and potential for modification of compounds like this compound. This research has implications for designing novel molecules with specific functional properties (Marzi et al., 2004).

Enzymatic Process Development

The development of enzymatic processes for the preparation of related compounds, as described by Guo et al. (2017), can provide a green and efficient approach to synthesizing derivatives of this compound. Such processes are crucial for industrial applications and the synthesis of high-purity compounds (Guo et al., 2017).

Quantum Chemical Studies

Research by Satheeshkumar et al. (2017) on the molecular geometry and chemical reactivity of compounds structurally similar to this compound provides valuable information for understanding its chemical properties. This knowledge is essential for applications in drug design and material science (Satheeshkumar et al., 2017).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical process), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The future directions for research or applications involving this compound would depend on its properties and potential uses. These could range from medicinal chemistry if it has biological activity, to materials science if it has unique physical properties .

properties

IUPAC Name

7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF2O3/c14-9-7-11(16)10(15)6-8(9)12(17)4-2-1-3-5-13(18)19/h6-7H,1-5H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMWUUBWEKUTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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